N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide
Overview
Description
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide is a synthetic compound with the molecular formula C11H10F3NO2 and a molecular weight of 245.2 g/mol . This compound is known for its unique chemical structure, which includes a trifluorophenyl group, making it a valuable molecule in various scientific research applications.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes would need to be determined through further study .
Biochemical Pathways
To summarize the affected pathways and their downstream effects, additional research or experimental data would be necessary .
Pharmacokinetics
Further investigation would be needed to outline these properties .
Result of Action
To describe these effects, more research or experimental data would be required .
Action Environment
Further study would be necessary to discuss these influences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide typically involves the reaction of N-methoxy-N-methylamine with 3-(3,4,5-trifluorophenyl)prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-3-(3,4-difluorophenyl)prop-2-enamide
- N-methoxy-N-methyl-3-(3,5-difluorophenyl)prop-2-enamide
- N-methoxy-N-methyl-3-(3,4,5-trichlorophenyl)prop-2-enamide
Uniqueness
N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenyl group imparts distinct electronic properties, making it more resistant to metabolic degradation and enhancing its potential as a pharmaceutical candidate .
Properties
IUPAC Name |
(E)-N-methoxy-N-methyl-3-(3,4,5-trifluorophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-15(17-2)10(16)4-3-7-5-8(12)11(14)9(13)6-7/h3-6H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHSKGFBONUET-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC(=C(C(=C1)F)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC(=C(C(=C1)F)F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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